3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride chemical properties
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride chemical properties
An In-Depth Technical Guide to 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride: Properties and Applications
Introduction: A Modern Scaffold for Advanced Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is paramount. 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride represents a convergence of two highly valued structural motifs: the strained, polar oxetane ring and the metabolically robust trifluoromethylphenyl group. This combination yields a versatile building block with significant potential for developing next-generation therapeutics, particularly in the realm of targeted protein degradation.
The strategic incorporation of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and introduce a desirable three-dimensional character, moving away from the flat, aromatic structures that have historically dominated drug discovery.[1][2] Simultaneously, the trifluoromethyl group, a powerful electron-withdrawing moiety, is a well-established tool for increasing metabolic resistance, modulating pKa, and improving binding interactions with biological targets.[3][4]
This technical guide offers a comprehensive analysis of the core chemical properties, a plausible synthetic pathway, and the strategic applications of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Physicochemical Properties
The foundational properties of a compound dictate its handling, formulation, and behavior in biological systems. Below is a summary of the known and inferred properties of 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride.
Table 1: Core Chemical and Physical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1349715-87-2 | [5][6] |
| Molecular Formula | C₁₀H₁₁ClF₃NO | [5][6] |
| Molecular Weight | 253.65 g/mol | [5][6] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥97% (typical commercial specification) |[5][7] |
Inferred Physicochemical Characteristics
Direct experimental data for this specific molecule is not widely published. However, by leveraging established principles of physical organic chemistry and data from analogous structures, we can infer a highly probable property profile.
-
Solubility : The hydrochloride salt form is intentionally designed to enhance aqueous solubility. The protonated amine and the polar oxetane oxygen atom act as hydrogen bond donors and acceptors, respectively, facilitating dissolution in polar protic solvents like water, methanol, and ethanol. Solubility is expected to be significantly lower in non-polar aprotic solvents such as hexanes or toluene. The incorporation of an oxetane can increase aqueous solubility by factors of 4 to 4000 compared to a gem-dimethyl equivalent.[2]
-
pKa : The primary amine is the key basic center. The electron-withdrawing nature of the adjacent oxetane ring and the ortho-trifluoromethylphenyl group is expected to lower the pKa of the conjugate acid compared to a simple alkylamine.[8][9] A predicted pKa in the range of 7.5-8.5 suggests that the amine will be predominantly protonated and positively charged at physiological pH (7.4), a critical feature for forming specific interactions with biological targets like the E3 ligase components in protein degraders.
-
Lipophilicity (LogP) : The trifluoromethyl group significantly increases lipophilicity.[10] However, this is counterbalanced by the polar oxetane and amine functionalities. The calculated LogP (cLogP) is likely in the moderate range (2.0-3.5), balancing membrane permeability with aqueous solubility, which is a crucial attribute for oral bioavailability.
-
Stability : As a hydrochloride salt, the compound exhibits good solid-state stability and is typically stored at room temperature.[5][7] In solution, the oxetane ring is generally stable under neutral and basic conditions but can be susceptible to ring-opening by strong acids or nucleophiles, particularly at elevated temperatures.[11]
Strategic Rationale: The Synergy of Oxetane and Trifluoromethyl Moieties
The true value of this building block lies in the strategic advantages conferred by its constituent parts.
-
The Oxetane Motif : This four-membered ring is not merely a spacer. It serves as a bioisostere for less desirable groups like gem-dimethyl or carbonyl functionalities.[2][9] Its rigid, puckered conformation introduces three-dimensionality, helping to orient appended groups into defined vectors for optimal target engagement.[12] The ether oxygen is a hydrogen bond acceptor, and its presence improves key drug-like properties by reducing lipophilicity and enhancing metabolic stability.[1][8]
-
The 2-(Trifluoromethyl)phenyl Group : The CF₃ group is a cornerstone of modern medicinal chemistry.[3] Its strong electron-withdrawing nature shields the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes), enhancing the compound's half-life.[4] Furthermore, its unique electronic and steric properties can lead to powerful binding interactions with protein targets that are not achievable with other substituents.[13] The ortho positioning of the CF₃ group relative to the oxetane introduces a specific steric and electronic environment, which can be exploited to achieve high selectivity for a given biological target.
Synthesis and Purification Workflow
While a specific published synthesis for this molecule is not available, a plausible and robust synthetic route can be constructed based on established methodologies for preparing 3-aryl-3-aminooxetanes. The most logical approach involves the addition of an organometallic reagent to a 3-oxetanone precursor, followed by conversion of a resulting hydroxyl group to an amine.
Plausible Synthetic Protocol
Step 1: Grignard Addition to 3-Oxetanone
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium, followed by a solution of 2-bromobenzotrifluoride in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation.
-
Once the Grignard reagent, [2-(Trifluoromethyl)phenyl]magnesium bromide, is formed, cool the solution to 0 °C.
-
Slowly add a solution of 3-oxetanone in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the formation of the intermediate alcohol, 3-[2-(trifluoromethyl)phenyl]oxetan-3-ol.
-
Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Conversion to Amine and Salt Formation
-
The intermediate alcohol can be converted to the amine via a Ritter reaction or by activation (e.g., mesylation) followed by substitution with an ammonia source.
-
For a Ritter reaction: Dissolve the crude alcohol in acetonitrile and cool to 0 °C. Slowly add concentrated sulfuric acid and stir for 24 hours. Quench by pouring onto ice and basifying with NaOH.
-
Extract the free base, 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine, with dichloromethane.
-
To form the hydrochloride salt, dissolve the purified free base in diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in dioxane or isopropanol).
-
The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Synthetic Workflow Diagram
Applications in Drug Discovery: A Scaffold for Protein Degradation
This compound is marketed by suppliers as a "Protein Degrader Building Block," which points to its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).
A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The primary amine of 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a perfect chemical handle for conjugation into the linker of a PROTAC.
Causality in Design:
-
Vectorial Projection : The rigid oxetane ring projects the amine handle away from the phenyl group in a well-defined spatial orientation. When the phenyl group is designed to bind a target protein, this vector control is critical for positioning the linker and the E3 ligase ligand productively to facilitate ubiquitination.
-
Improved Pharmacokinetics : As discussed, the oxetane and CF₃ groups contribute to metabolic stability and favorable solubility/permeability profiles, properties that are essential for the overall success of the PROTAC molecule.
Conceptual Role in a PROTAC
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.
Step-by-Step HPLC-MS Protocol
-
Sample Preparation : Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock to a working concentration of ~10 µg/mL.
-
Chromatographic Separation : Inject 5 µL of the sample onto a C18 reversed-phase column. The nonpolar stationary phase is ideal for retaining this moderately lipophilic compound.[14]
-
Mobile Phase Gradient : Use a gradient elution to ensure good peak shape and separation from any impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 2 minutes.
-
-
Mass Spectrometry Detection : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The primary amine is readily protonated, making this the most sensitive detection mode.
-
Data Analysis :
-
Confirm the retention time of the main peak from the UV chromatogram.
-
Verify the mass of the free base in the mass spectrum. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the free base (C₁₀H₁₀F₃NO), which is approximately 218.07.
-
Assess purity by integrating the area of the main peak relative to the total area of all detected peaks in the chromatogram.
-
Table 2: Example HPLC-MS Parameters & Rationale
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis; provides good retention for moderately polar compounds.[14] |
| Flow Rate | 0.4 mL/min | Optimal for analytical scale columns to ensure efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity for better performance. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid modifier ensures the amine is protonated, leading to better peak shape and ESI+ sensitivity. |
| Ionization Mode | ESI (Positive) | The basic amine is readily protonated, making positive mode highly sensitive for this analyte. |
| MS Scan Range | 100-500 m/z | Covers the expected mass of the parent ion and potential fragments. |
Safety and Handling
-
Handling : As with all fine chemicals, 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride should be handled in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage : The compound should be stored in a tightly sealed container at room temperature in a dry location to prevent moisture absorption.[5][7]
-
Toxicity : Specific toxicity data is not available. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The hydrochloride salt may be corrosive or irritating upon contact.
Conclusion
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is a strategically designed chemical building block that offers significant advantages for modern drug discovery programs. The combination of a rigid, solubilizing oxetane scaffold with a metabolically robust trifluoromethylphenyl moiety creates a platform for developing potent, selective, and pharmacokinetically sound therapeutic agents. Its primary amine serves as a versatile handle for elaboration, making it particularly well-suited for constructing complex molecules like PROTACs. This guide provides the foundational chemical knowledge and practical protocols necessary for scientists to effectively incorporate this valuable scaffold into their research and development workflows.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]
- BenchChem (2025). Application Notes: 3-Phenyloxetan-3-amine in the Development of Novel Therapeutics. BenchChem.
- BenchChem (2025). Application Notes and Protocols for 3-Phenyloxetan-3-amine Derivatives Targeting CNS Receptors. BenchChem.
-
Oda, T. et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
-
Johansson, M. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. Available at: [Link]
-
Alichem LLC. 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride, min 97%, 250 mg. Alichem LLC. Available at: [Link]
-
Chem-Contract. 3-[2-(trifluoromethyl)phenyl]oxetan-3-amine hydrochloride. Chem-Contract. Available at: [Link]
- Google Patents. CN111925344A - Synthetic method of 3-oxetanone.
-
Shah, P. & Sunkaria, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Stepan, A.F. et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
- Google Patents. US4847386A - Process for preparing thiophene derivatives.
-
Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. Available at: [Link]
- BenchChem (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
- Vitaku, E. et al. (2014). The Incorporation of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ▷ InChI Key Database ⚛️ | [2-methoxy-5-(trifluoromethyl)phenyl]amine [inchikey.info]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 10. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]

